5-Methyl-1,2-oxazole-3-carbonyl isocyanate
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Overview
Description
5-Methyl-1,2-oxazole-3-carbonyl isocyanate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin. This reaction yields 5-aryloxazoles in high purity . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst .
Industrial Production Methods
the general principles of oxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Including AuCl3 and CuCl.
Major Products
The major products formed from these reactions are various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-1,2-oxazole-3-carbonyl isocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1,2-oxazole-3-carbonyl isocyanate include:
- 5-Methylisoxazole-3-carbonyl chloride
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- (5-methyl-1,3-oxazol-2-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique isocyanate functional group. This group imparts distinct reactivity and potential for forming a wide range of derivatives, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
37071-01-5 |
---|---|
Molecular Formula |
C6H4N2O3 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8-11-4)6(10)7-3-9/h2H,1H3 |
InChI Key |
DKFRLFXSPOEWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C=O |
Origin of Product |
United States |
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